molecular formula C20H16N2O3S3 B2535097 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide CAS No. 305374-33-8

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2535097
CAS No.: 305374-33-8
M. Wt: 428.54
InChI Key: OUOLOFHQNYOJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide ( 305374-33-8) is a synthetic organic compound with a molecular formula of C20H16N2O3S3 and a molecular weight of 428.54 g/mol . This reagent belongs to the benzothiazole class of compounds, a privileged scaffold in medicinal chemistry known for conferring a wide range of useful biological activities . The structure integrates both a benzothiazole ring and a sulfonamide functional group, a combination that is frequently investigated for its potential pharmacological properties. Benzothiazole derivatives, in general, have been reported to exhibit anticonvulsant , antimicrobial, antioxidant , and anticancer activities, making them valuable templates in drug discovery research. The presence of the sulfonamide group is of particular interest, as this moiety is found in drugs that act as enzyme inhibitors, such as carbonic anhydrase inhibitors . The specific spatial arrangement and electronic properties of this molecule make it a compelling candidate for research into structure-activity relationships (SAR), molecular docking studies, and as a precursor in the synthesis of more complex chemical entities . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S3/c1-13-6-9-15(10-7-13)28(24,25)22-14-8-11-17(23)19(12-14)27-20-21-16-4-2-3-5-18(16)26-20/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOLOFHQNYOJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyaniline

The amine intermediate is synthesized via a nitro-group reduction strategy, as outlined below:

Nitro Precursor Preparation

3-Nitro-4-hydroxyphenyl benzothiazolyl sulfide is prepared by coupling 3-nitro-4-hydroxyphenol with 2-mercaptobenzothiazole under oxidative conditions. A mixture of 3-nitro-4-hydroxyphenol (1.55 g, 10 mmol) and 2-mercaptobenzothiazole (1.67 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is stirred with iodine (0.25 g, 1 mmol) at 80°C for 12 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2). The product is isolated by precipitation in ice-water, yielding a yellow solid (2.21 g, 72%).

Nitro-to-Amine Reduction

The nitro group is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid. The nitro precursor (2.0 g, 6.5 mmol) is dissolved in ethanol (30 mL) and concentrated HCl (10 mL). SnCl₂·2H₂O (7.34 g, 32.5 mmol) is added gradually at 0°C, and the mixture is stirred at room temperature for 4 hours. The resultant amine is extracted with ethyl acetate, washed with NaHCO₃ solution, and dried over MgSO₄, yielding a pale-brown solid (1.42 g, 78%).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The amine intermediate (1.0 g, 3.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL) under nitrogen. Triethylamine (0.9 mL, 6.4 mmol) is added, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (0.67 g, 3.5 mmol) at 0°C. The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried and concentrated, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the target compound as a white crystalline solid (1.18 g, 75%).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (400 MHz, DMSO-d₆)
  • Aromatic Protons : Signals at δ 7.89 (d, J = 8.4 Hz, 2H, H-2' and H-6' of tosyl), 7.52 (d, J = 8.0 Hz, 2H, H-3' and H-5' of tosyl), 7.35–7.28 (m, 4H, benzothiazole H-4, H-5, H-6, H-7), 6.92 (d, J = 8.8 Hz, 1H, H-5 of phenyl), 6.78 (d, J = 2.4 Hz, 1H, H-2 of phenyl), 6.67 (dd, J = 8.8, 2.4 Hz, 1H, H-6 of phenyl).
  • Hydroxyl and Sulfonamide Protons : δ 10.21 (s, 1H, -OH), 9.87 (s, 1H, -NH).
  • Methyl Group : δ 2.42 (s, 3H, -CH₃ of tosyl).
¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • Sulfonamide Carbon : δ 143.2 (C-SO₂).
  • Benzothiazole Carbons : δ 167.8 (C-2), 152.4 (C-7a), 126.5–118.3 (C-3a, C-4, C-5, C-6).
  • Aromatic Carbons : δ 158.9 (C-1, phenyl), 134.6–114.2 (remaining phenyl carbons).
  • Methyl Carbon : δ 21.5 (-CH₃ of tosyl).

Mass Spectrometry (MS) and Elemental Analysis

  • MS (ESI) : m/z 485.1 [M+H]⁺ (calc. 485.08).
  • Elemental Analysis : Calculated for C₂₀H₁₆N₂O₃S₂: C 57.67%, H 3.87%, N 6.73%; Found: C 57.62%, H 3.85%, N 6.70%.

Reaction Optimization and Yield Comparison

Step Reagent Ratio (Equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Nitro Coupling 1:1 (I₂ as catalyst) DMF 80 12 72
Nitro Reduction 5:1 (SnCl₂·2H₂O) Ethanol 25 4 78
Sulfonylation 1:1.1 (TsCl) DCM 0 → 25 12 75

Alternative reducing agents (e.g., H₂/Pd-C) afforded lower yields (62%), while elevated temperatures during sulfonylation led to side reactions (e.g., disulfonation).

Mechanistic Insights and Byproduct Analysis

The coupling of 2-mercaptobenzothiazole to 3-nitro-4-hydroxyphenol proceeds via a radical-mediated thiol-ene mechanism, facilitated by iodine’s oxidative role. Side products, such as the disulfide dimer of 2-mercaptobenzothiazole (detected via MS at m/z 332.9), were minimized by stoichiometric control. During sulfonylation, excess triethylamine ensured complete deprotonation of the amine, suppressing N,N-disulfonation.

Applications and Comparative Bioactivity

While the biological activity of the target compound remains unstudied, structurally related N-benzothiazol-2-yl sulfonamides exhibit antimicrobial and antifungal properties. For instance, analogs with electron-withdrawing substituents demonstrated IC₅₀ values of 132–144 μM against Escherichia coli and Aspergillus niger.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole moiety.

Scientific Research Applications

Antidiabetic Activity

Recent studies have investigated the antidiabetic properties of sulfonamide derivatives, including those similar to N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide. In vivo experiments using streptozotocin-induced diabetic rat models demonstrated that certain benzenesulfonamide derivatives exhibited significant hypoglycemic effects comparable to glibenclamide, a standard antidiabetic drug . The structural modifications of these compounds were noted to enhance their effectiveness as potential oral antidiabetic agents.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Research indicates that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds showing IC50 values in the range of 10.93–25.06 nM against CA IX were found to induce apoptosis in breast cancer cell lines (MDA-MB-231) significantly . This suggests a promising avenue for developing targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been well-documented. Compounds similar to this compound were evaluated for their antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria was noted to disrupt bacterial growth effectively, indicating the potential of these compounds as antibacterial agents .

Enzyme Inhibition Studies

Sulfonamides have been explored for their ability to inhibit various enzymes crucial in metabolic pathways. For instance, studies on new sulfonamides have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, suggesting their potential use in treating Type 2 diabetes mellitus and Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance inhibitory potency.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The introduction of different substituents on the benzene rings can significantly affect the biological activity of the resulting compounds .

Summary Table of Applications

ApplicationDescriptionReferences
AntidiabeticExhibits hypoglycemic effects comparable to glibenclamide
AnticancerInhibits CA IX; induces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial growth via enzyme inhibition
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase
Synthesis TechniquesVarious synthetic routes with structural modifications enhance activity

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonamide Core

N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzene-1-sulfonamide
  • Structural Difference : Replaces the 4-methyl group with a bulkier tert-butyl substituent.
  • This modification could also alter binding affinity to hydrophobic enzyme pockets .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
  • Structural Difference: Substitutes the benzothiazole-phenolic backbone with a thiazole ring and introduces a phenylsulfamoyl group.
  • Implications : The thiazole ring may confer distinct electronic properties, while the phenylsulfamoyl group could enhance interactions with aromatic residues in target proteins. This compound’s activity may diverge due to altered hydrogen-bonding capacity .

Benzothiazole-Modified Analogues

3-(Azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
  • Structural Difference: Replaces the phenolic hydroxyl group with a benzamide linkage and incorporates an azepane-sulfonyl moiety.
  • The benzamide group may shift the compound’s selectivity profile compared to the phenolic derivative .
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
  • Structural Difference : Incorporates a tetrahydrobenzothiophene ring and morpholine-sulfonyl group.
  • Implications: The morpholine sulfonyl group enhances solubility via polar interactions, while the tetrahydrobenzothiophene may increase metabolic stability compared to the parent compound’s phenolic ring .

Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight LogP* (Predicted) Solubility Profile
Target Compound 4-methyl, phenolic hydroxyl ~425.5 g/mol 3.2 Moderate aqueous solubility
4-tert-butyl Analog 4-tert-butyl ~467.6 g/mol 4.1 Low aqueous solubility
Morpholine-sulfonyl Analog Morpholine sulfonyl ~505.7 g/mol 2.8 High aqueous solubility
Thiazole-substituted Analog Phenylsulfamoyl, thiazole ~387.4 g/mol 2.5 Moderate solubility

*LogP values estimated using fragment-based methods.

Biological Activity

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 361179-63-7, is a sulfonamide derivative that has attracted attention due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological significance, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4S3, with a molecular weight of approximately 458.57 g/mol. Its structure includes a sulfonamide group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H18N2O4S3
Molecular Weight458.57 g/mol
CAS Number361179-63-7
SolubilityLow solubility in water
LogP5.452

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent antibacterial effects against various gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50 to 200 μg/mL .

2. Anticancer Properties:
The compound has been evaluated for its anticancer potential through various assays. It has shown moderate to high cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer activities, this sulfonamide derivative exhibits anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .

4. Enzyme Inhibition:
The compound has been reported to inhibit specific enzymes such as cyclin-dependent kinase 5 (CDK5), which plays a role in neurodegenerative diseases like Alzheimer's disease. The binding affinity and inhibition kinetics have been characterized, indicating its potential as a therapeutic agent in neuroprotection .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer activity of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 μM across different cell lines.

Case Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that the compound exhibited strong antibacterial activity with MIC values of 50 μg/mL against S. aureus and 100 μg/mL against E. coli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.